

Physicochemical Properties of Concentrated Urea Solutions: A Technical Guide

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Compound of Interest

Compound Name: Urea

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Urea, or carbamide, is a small organic compound with the chemical formula $\text{CO}(\text{NH}_2)_2$.^[1] Its unique ability to disrupt noncovalent bonds, particularly hydrogen bonds, makes it an invaluable tool in biochemistry and pharmaceutical sciences, primarily as a protein denaturant.^{[1][2][3]} Concentrated **urea** solutions are widely used to increase the solubility of some proteins and to study protein folding and unfolding mechanisms.^{[1][4]} This guide provides an in-depth overview of the core physicochemical properties of concentrated aqueous **urea** solutions, methodologies for their measurement, and the molecular interactions that govern their behavior.

Quantitative Physicochemical Data

The following tables summarize key quantitative data for aqueous **urea** solutions at various concentrations and temperatures.

Table 1: Density of Aqueous **Urea** Solutions

Urea Concentration (mol/kg)	Temperature (K)	Density (g/cm ³)
0.1809	278.15	1.0034
4.22335	278.15	1.0563
12.801	278.15	1.1378
0.1809	298.15	0.9991
4.22335	298.15	1.0504
12.801	298.15	1.1287
0.1809	323.15	0.9904
4.22335	323.15	1.0401
12.801	323.15	1.1158

Data sourced from a study on the density of aqueous **urea** solutions over a range of temperatures and pressures.[\[5\]](#)

Table 2: Viscosity of Aqueous **Urea** Solutions

Urea Concentration (mol/kg)	Temperature (K)	Relative Viscosity (η/η_0)
1.0	288.15	1.045
4.0	288.15	1.185
7.0	288.15	1.350
1.0	298.15	1.038
4.0	298.15	1.155
7.0	298.15	1.291
1.0	308.15	1.031
4.0	308.15	1.128
7.0	308.15	1.240

Data adapted from a study on the effect of **urea** concentration and temperature on water structure.[6] The viscosity of **urea** solutions increases with concentration but decreases with temperature.[6][7]

Table 3: Refractive Index of Aqueous **Urea** Solutions at 298.15 K (Sodium D-line)

Urea Concentration (N)	Refractive Index (n)
0.1	1.3338
1.0	1.3419
4.0	1.3629
8.0	1.3860
10.0	1.3965

Data sourced from a study on the conductance and physical properties of **urea** solutions.[8]

Table 4: Electrical Conductivity of Aqueous **Urea** Solutions at 308.15 K

Urea Concentration (N)	Specific Conductance (mhos/cm)	Equivalent Conductance (Λ)
0.001	1.56×10^{-5}	15.60
0.01	4.10×10^{-5}	4.10
0.1	1.11×10^{-4}	1.11
1.0	4.30×10^{-4}	0.43
10.0	1.10×10^{-3}	0.11

Data sourced from a study on the conductance and physical properties of **urea** solutions.[8]

Urea behaves as a weak electrolyte in aqueous solutions.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of physicochemical properties.

Density Measurement

Methodology: Vibrating Tube Densitometry

- Apparatus: A vibrating tube digital densimeter (e.g., Anton Paar DMA series) is commonly used.[5][6] This instrument measures the oscillation period of a U-shaped tube filled with the sample.
- Procedure:
 - Calibration: The instrument is calibrated using two standards of known density, typically dry air and demineralized, double-distilled water.[5][6]
 - Sample Preparation: Aqueous **urea** solutions are prepared by weight using high-purity **urea** and demineralized, double-distilled water.[6]
 - Measurement: The sample is introduced into the oscillating tube. The instrument measures the oscillation period, which is directly related to the density of the sample.

- Temperature Control: The temperature of the measuring cell is precisely controlled to $\pm 0.01^{\circ}\text{C}$ using a built-in Peltier system or an external thermostat.[6]

Viscosity Measurement

Methodology: Capillary Viscometry

- Apparatus: An Ubbelohde or Ostwald-type capillary viscometer is frequently employed.[6][9][10]
- Procedure:
 - Preparation: The viscometer is thoroughly cleaned and dried. A known volume of the **urea** solution is introduced into the viscometer.
 - Thermal Equilibration: The viscometer is placed in a constant temperature water bath, controlled to $\pm 0.01^{\circ}\text{C}$, and allowed to equilibrate.[6]
 - Measurement: The time taken for the liquid to flow between two marked points on the capillary is measured accurately using a stopwatch.
 - Calculation: The kinematic viscosity (ν) is calculated using the equation $\nu = k * t$, where 'k' is the viscometer constant and 't' is the flow time. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density of the solution ($\eta = \nu * \rho$).[9] The viscometer constant 'k' is determined by measuring the flow time of a liquid of known viscosity, such as pure water.

Refractive Index Measurement

Methodology: Refractometry

- Apparatus: An Abbe refractometer is a standard instrument for this measurement.[8]
- Procedure:
 - Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.

- Sample Application: A few drops of the **urea** solution are placed on the prism surface.
- Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the scale.
- Temperature Control: The temperature of the prisms is maintained at the desired value (e.g., 298.15 K) by circulating water from a thermostatically controlled bath.[8]

Electrical Conductivity Measurement

Methodology: Conductometry

- Apparatus: A conductivity meter with a platinized vertical cell is used.[8]
- Procedure:
 - Cell Constant Determination: The cell constant is determined by measuring the resistance of a standard solution of known conductivity, such as a potassium chloride solution.
 - Sample Measurement: The conductivity cell is rinsed and filled with the **urea** solution. The resistance of the solution is measured using an impedance bridge.[8]
 - Solvent Correction: The specific conductivity of the purified water used to make the solutions is measured and subtracted from the conductivity of the **urea** solution to correct for solvent conductance.[8]
 - Temperature Control: All measurements are performed in a thermostat-controlled bath to maintain a constant temperature (e.g., $35 \pm 0.05^\circ\text{C}$).[8]

Molecular Interactions and Mechanisms

The macroscopic properties of concentrated **urea** solutions are governed by their effects on the microscopic structure of water and interactions with other solutes, such as proteins.

Effect on Water Structure

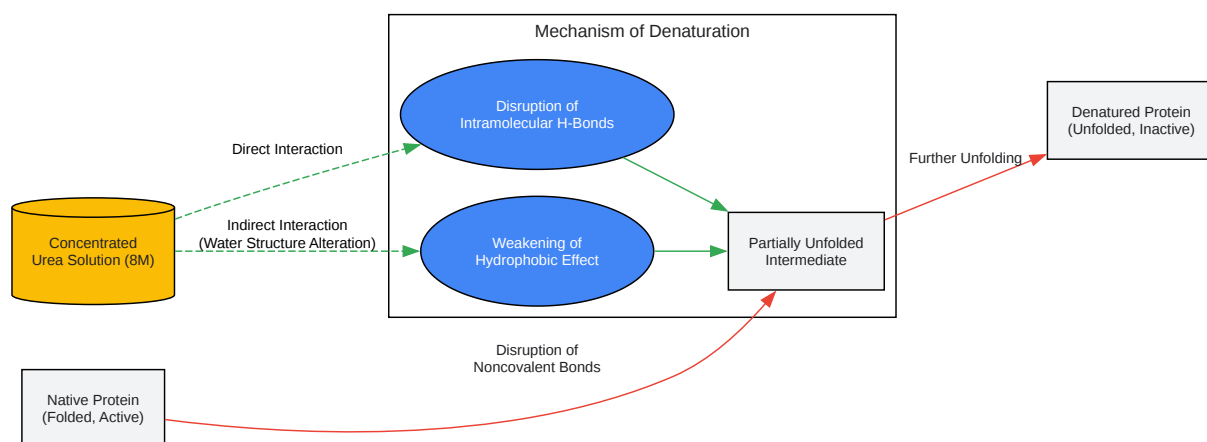
Urea's interaction with water is complex and a subject of ongoing research. Two primary mechanisms have been proposed:

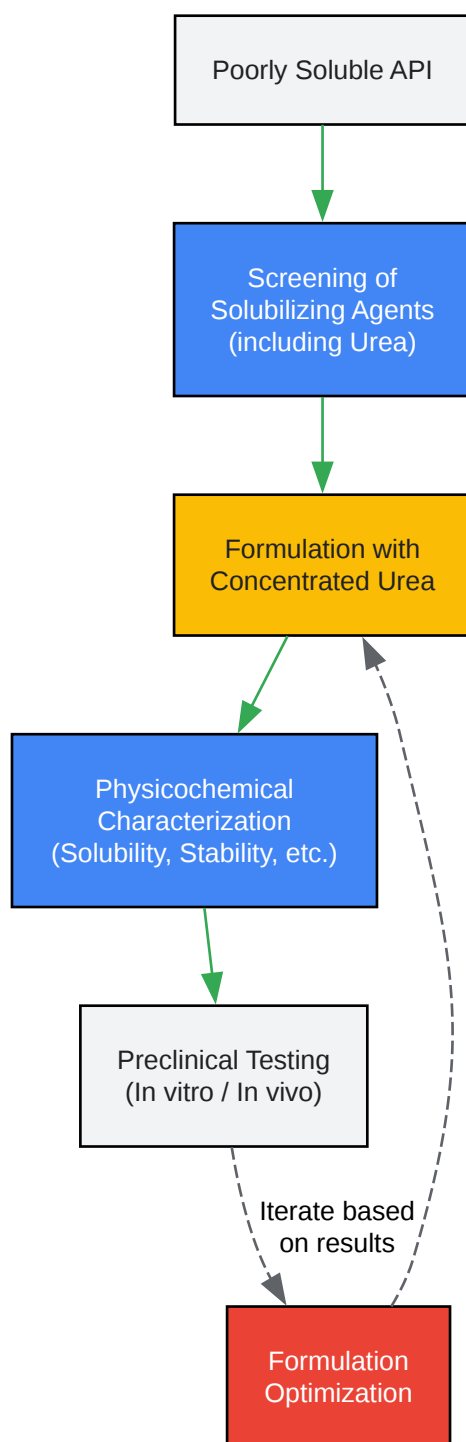
- **Direct Mechanism:** **Urea** molecules directly replace water molecules in the hydration shells of proteins and engage in hydrogen bonding with the polypeptide backbone.[\[2\]](#)[\[3\]](#) By forming hydrogen bonds with the protein, **urea** disrupts the intramolecular hydrogen bonds that stabilize the protein's native structure.[\[2\]](#)[\[3\]](#)
- **Indirect Mechanism:** **Urea** alters the bulk structure of water. It is considered a "structure breaker," meaning it disrupts the extensive hydrogen-bonded network of water molecules.[\[6\]](#) [\[11\]](#) This disruption weakens the hydrophobic effect, which is a major driving force for protein folding. The increased solubility of nonpolar groups in the **urea**-water mixture favors the exposure of the protein's hydrophobic core, leading to denaturation.

Molecular dynamics simulations suggest that at all concentrations, the average number of hydrogen bonds and their lifetimes remain nearly constant, implying that the ideal behavior of **urea** solutions is a result of facile local hydrogen bonding.[\[12\]](#)

Protein Denaturation by Urea

Urea is a powerful protein denaturant at high concentrations (typically up to 8 M or 10 M).[\[1\]](#) It disrupts the secondary, tertiary, and quaternary structures of proteins without breaking the primary peptide bonds.[\[2\]](#)[\[4\]](#) The denaturation process involves the unfolding of the protein from its native, functional conformation to a disordered, inactive state.





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- To cite this document: BenchChem. [Physicochemical Properties of Concentrated Urea Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7761121#physicochemical-properties-of-concentrated-urea-solutions]

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